N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine
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Overview
Description
N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine typically involves the reaction of 3,3-difluorocyclobutanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((3,3-difluorocyclobutyl)methyl)prop-2-en-1-amine
- N-((3,3-difluorocyclobutyl)methyl)prop-2-enamide
Uniqueness
N-((3,3-difluorocyclobutyl)methyl)prop-2-yn-1-amine is unique due to its specific structural features, such as the presence of a difluorocyclobutyl group and a prop-2-yn-1-amine moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H11F2N |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C8H11F2N/c1-2-3-11-6-7-4-8(9,10)5-7/h1,7,11H,3-6H2 |
InChI Key |
VIVBSUPGMHBQHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC1CC(C1)(F)F |
Origin of Product |
United States |
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